![molecular formula C6H2ClN3O2 B1361125 2-Chloro-5-nitronicotinonitrile CAS No. 31309-08-7](/img/structure/B1361125.png)
2-Chloro-5-nitronicotinonitrile
Overview
Description
“2-Chloro-5-nitronicotinonitrile” is a chemical compound with the molecular formula C6H2ClN3O2 . It has a molecular weight of 183.55 g/mol . The IUPAC name for this compound is 2-chloro-5-nitropyridine-3-carbonitrile .
Synthesis Analysis
A method for preparing 2-chloro-5-nitropyridine, which is a precursor to 2-Chloro-5-nitronicotinonitrile, has been disclosed in a patent . The method involves three steps: synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine .
Molecular Structure Analysis
The InChI string for 2-Chloro-5-nitronicotinonitrile is InChI=1S/C6H2ClN3O2/c7-6-4 (2-8)1-5 (3-9-6)10 (11)12/h1,3H
. The Canonical SMILES string is C1=C (C=NC (=C1C#N)Cl) [N+] (=O) [O-]
.
Physical And Chemical Properties Analysis
The computed properties of 2-Chloro-5-nitronicotinonitrile include a molecular weight of 183.55 g/mol, XLogP3-AA of 1.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 182.9835540 g/mol, Monoisotopic Mass of 182.9835540 g/mol, Topological Polar Surface Area of 82.5 Ų, Heavy Atom Count of 12, and a Formal Charge of 0 .
Scientific Research Applications
1. Synthesis and Chemical Reactivity
2-Chloro-5-nitronicotinonitrile is involved in various chemical reactions and syntheses. For example, it has been used in the preparation of 5-nitronicotinamide and its analogues, demonstrating significant activity against Eimeria tenella, a pathogen in poultry (Morisawa et al., 1977). Additionally, it serves as a precursor in the synthesis of other biologically active compounds, showcasing its versatility in organic chemistry (Nishiwaki et al., 1999).
2. Role in Pharmacological Research
2-Chloro-5-nitronicotinonitrile is utilized in the development of pharmacological agents. For instance, its derivatives have shown potential as anticoccidial agents, which are important in the treatment of diseases in animals (Morisawa et al., 1977).
3. Agricultural Applications
In the context of agriculture, compounds derived from 2-Chloro-5-nitronicotinonitrile have been explored for their potential use. For example, studies have investigated its role in rice production, evaluating its impact on nitrous oxide emission and ammonia volatilization, which are crucial for sustainable agricultural practices (Sun et al., 2015).
4. Contribution to Material Science
This compound also contributes to the field of material science. It's involved in the synthesis of various functional materials, including electrochemical and photonic applications, demonstrating its utility in developing advanced materials (Demirbaş et al., 2016).
5. Environmental and Health Research
In environmental and health research, derivatives of 2-Chloro-5-nitronicotinonitrile are studied for their effects on ecosystems and human health. For instance, research on nitrous oxide emissions and their environmental impact is crucial for understanding climate change and developing mitigation strategies (Sun et al., 2015).
Mechanism of Action
Mode of Action
The exact mode of action of 2-Chloro-5-nitronicotinonitrile is currently unknown. It is known that many nitro-containing compounds undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates .
Biochemical Pathways
Strain CNP-8 . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . It is possible that 2-Chloro-5-nitronicotinonitrile may undergo similar biochemical transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-nitronicotinonitrile. For instance, the compound should be prevented from entering drains, and any leakage or spillage should be contained . These precautions suggest that the compound may have environmental toxicity or persistence.
properties
IUPAC Name |
2-chloro-5-nitropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMFMSXIUTEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342991 | |
Record name | 2-Chloro-5-nitronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31309-08-7 | |
Record name | 2-Chloro-5-nitronicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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